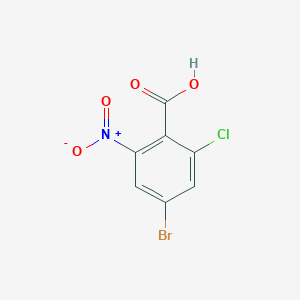

4-Bromo-2-chloro-6-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Bromo-2-chloro-6-nitrobenzoic acid” is a chemical compound with the CAS Number: 2092792-27-1 . It has a molecular weight of 280.46 .

Synthesis Analysis

The synthesis of nitro compounds like “4-Bromo-2-chloro-6-nitrobenzoic acid” can be achieved in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .

Molecular Structure Analysis

The InChI code for “4-Bromo-2-chloro-6-nitrobenzoic acid” is 1S/C7H3BrClNO4/c8-3-1-4 (9)6 (7 (11)12)5 (2-3)10 (13)14/h1-2H, (H,11,12) .

Chemical Reactions Analysis

Nitro compounds can undergo various reactions. For instance, they can participate in Negishi-type coupling with dimethylzinc in the presence of palladium-phosphine catalysis .

Scientific Research Applications

Multireactive Building Blocks for Heterocyclic Synthesis

Compounds similar to 4-Bromo-2-chloro-6-nitrobenzoic acid, such as halogenated nitrobenzoic acids, are highlighted as multireactive building blocks in heterocyclic oriented synthesis (HOS). They can lead to the formation of diverse nitrogenous heterocycles with significant pharmaceutical relevance. For instance, derivatives have been utilized in the synthesis of benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides via polymer-supported o-phenylenediamines. These processes underscore the utility of halogenated nitrobenzoic acids in generating compounds that may have applications ranging from medicinal chemistry to material science (Soňa Křupková, Petr Funk, M. Soural, J. Hlaváč, 2013).

Crystallographic and Structural Studies

Derivatives of nitrobenzoic acids, including those with bromo and chloro substituents, are subjects of crystallographic and molecular structure analyses. These studies provide valuable insights into the electronic structures, molecular electrostatic potentials, and intermolecular interactions of such compounds. Crystal engineering research explores the formation of supramolecular frameworks through hydrogen and halogen bonding, critical for designing materials with specific properties (S. Pramanik, Tanusri Dey, A. K. Mukherjee, 2019).

Stability and Reactivity Studies

Stability-indicating assays, such as HPLC-UV, have been developed for nitroaromatic compounds, highlighting their reactivity and stability under various conditions. These studies are fundamental in understanding the behavior of these compounds in different environments, aiding in their application in synthesis and drug development. For example, studies on the degradation of nitrobenzoic acid derivatives under hydrolytic conditions provide insights into their stability, a critical factor in designing more stable and effective compounds (Maria Betânia de Freitas, E. Lages, Isadora Marques Brum Gonçalves, R. B. de Oliveira, C. D. Vianna-Soares, 2014).

Anticoccidial Drug Intermediates

The synthesis of anticoccidial drugs, such as halofuginone, involves intermediates that are structurally related to 4-Bromo-2-chloro-6-nitrobenzoic acid. These synthetic routes demonstrate the role of halogenated nitrobenzoic acids in producing veterinary pharmaceuticals, showcasing the versatility of these compounds in medicinal chemistry (Hua Lan-ying, 2009).

Safety and Hazards

This compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

Mechanism of Action

Target of Action

It’s known that nitro compounds, such as 4-bromo-2-chloro-6-nitrobenzoic acid, are a very important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .

Mode of Action

The mode of action of 4-Bromo-2-chloro-6-nitrobenzoic acid involves several chemical reactions. It undergoes Negishi-type coupling with dimethylzinc in the presence of palladium-phosphine catalysis . This reaction is a key step in the synthesis of complex organic compounds.

Biochemical Pathways

It’s known that nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . This suggests that 4-Bromo-2-chloro-6-nitrobenzoic acid may interact with these pathways.

Pharmacokinetics

It’s known that the polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . This could impact the bioavailability of 4-Bromo-2-chloro-6-nitrobenzoic acid.

Result of Action

It’s known that nitro compounds, such as 4-bromo-2-chloro-6-nitrobenzoic acid, have extended conjugation and absorb at longer wavelengths . This suggests that 4-Bromo-2-chloro-6-nitrobenzoic acid may have significant effects at the molecular and cellular levels.

Action Environment

It’s known that this compound is sensitive to light and can undergo explosive decomposition . This suggests that environmental factors such as light exposure and temperature could significantly influence the action and stability of 4-Bromo-2-chloro-6-nitrobenzoic acid.

properties

IUPAC Name |

4-bromo-2-chloro-6-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO4/c8-3-1-4(9)6(7(11)12)5(2-3)10(13)14/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVKGDUOOHBRMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetamidophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2599060.png)

![N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/no-structure.png)

![Methyl 5-(((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2599063.png)

![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B2599070.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide](/img/structure/B2599078.png)

![(1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2599081.png)